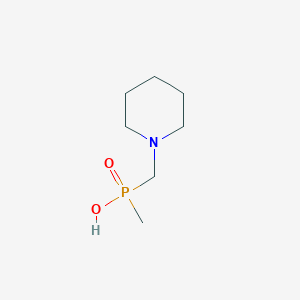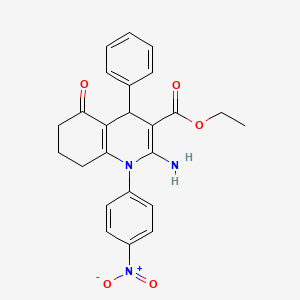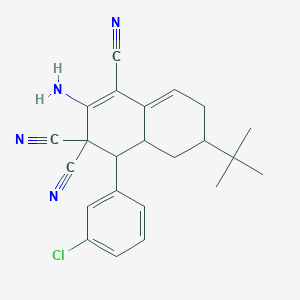![molecular formula C23H22ClN3O4S B11107061 N-({N'-[(1E)-1-(4-Chlorophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B11107061.png)
N-({N'-[(1E)-1-(4-Chlorophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N’-[(1E)-1-(4-Chlorophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(1E)-1-(4-Chlorophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with a sulfonamide derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(1E)-1-(4-Chlorophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-({N’-[(1E)-1-(4-Chlorophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-({N’-[(1E)-1-(4-Chlorophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-({N’-[(1E)-1-(4-Chlorophenyl)ethylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide
- N’-[(1E)-1-(4-Chlorophenyl)ethylidene]cyclopropanecarbohydrazide
Uniqueness
N-({N’-[(1E)-1-(4-Chlorophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H22ClN3O4S |
|---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide |
InChI |
InChI=1S/C23H22ClN3O4S/c1-17(18-8-10-19(24)11-9-18)25-26-23(28)16-27(32(2,29)30)20-12-14-22(15-13-20)31-21-6-4-3-5-7-21/h3-15H,16H2,1-2H3,(H,26,28)/b25-17+ |
InChI Key |
MKVLNYBESCCHCJ-KOEQRZSOSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CN(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C)/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(=NNC(=O)CN(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11106984.png)
![2-bromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-4-nitrophenyl 4-bromobenzoate](/img/structure/B11106986.png)
![4-Chloro-N-{2-[2-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]-2-oxoethyl}benzamide](/img/structure/B11107000.png)
![N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-2-methoxybenzamide](/img/structure/B11107004.png)
![N'-[(1E,2Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11107008.png)

![N'-[(1E)-1-(3-hydroxy-1-oxo-1H-inden-2-yl)ethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11107020.png)
![(2R,3R,10bS)-2-(3-fluorophenyl)-3-[(4-fluorophenyl)carbonyl]-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11107022.png)
![5-Iodo-2-{[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B11107029.png)

![N-(4-{(1E)-1-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]ethyl}phenyl)-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11107047.png)
![(4R,4aS)-2-amino-4-[4-(propan-2-yl)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B11107057.png)
![N,N'-[5-(2-methylphenoxy)-1,3-phenylene]bis(2,5-difluorobenzamide)](/img/structure/B11107063.png)

